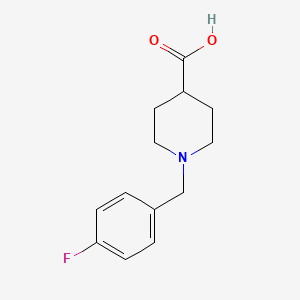

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

CAS No.: 193538-25-9

Cat. No.: VC2194816

Molecular Formula: C13H16FNO2

Molecular Weight: 237.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 193538-25-9 |

|---|---|

| Molecular Formula | C13H16FNO2 |

| Molecular Weight | 237.27 g/mol |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) |

| Standard InChI Key | PSJJEFFBTUTEBB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F |

Introduction

Chemical Identification and Nomenclature

Primary Identification

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of substituted piperidines. Its parent compound is identified in PubChem with CID 4641825 . The compound can exist in various forms, including as a free base or as salts such as the hydrochloride derivative.

Alternative Names and Synonyms

The compound is known by several synonyms in chemical databases and literature:

-

1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid

-

1-[(4-fluorophenyl)methyl]-4-piperidinecarboxylic acid

The hydrochloride salt of this compound (1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride) has been assigned CAS number 193538-25-9 and 1185088-82-7 .

Physicochemical Properties

Basic Properties

The physicochemical characteristics of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid provide important insights into its behavior in various systems and potential applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

Structural Features

The structural architecture of this compound includes several key functional groups that contribute to its chemical reactivity and potential biological activities:

-

A piperidine heterocyclic ring with a nitrogen atom at position 1

-

A carboxylic acid group (-COOH) at the 4-position of the piperidine ring

-

A 4-fluorobenzyl group attached to the nitrogen atom of the piperidine ring

This unique arrangement of functional groups creates a molecule with both basic (piperidine nitrogen) and acidic (carboxylic acid) centers, making it potentially useful in various chemical reactions and applications .

Related Compounds and Derivatives

Salt Forms

The hydrochloride salt of this compound (1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride) has been extensively documented and characterized. This salt form has a molecular formula of C₁₃H₁₇ClFNO₂ and a molecular weight of 273.73 g/mol . The hydrochloride salt may offer advantages in terms of stability, solubility, or crystallinity compared to the free base form.

Structural Analogs

Several structural analogs and derivatives have been reported in the literature, including:

-

1-(4-FLUORO-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID (CAS 139679-45-1): Features a benzoyl group instead of a benzyl group

-

4-AMINO-1-(4-FLUORO-BENZYL)-PIPERIDINE-4-CARBOXYLIC ACID METHYL ESTER: Contains an additional amino group at the 4-position and a methyl ester instead of the carboxylic acid

-

1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid (CAS 732256-85-8): Contains a trifluoromethyl group instead of a single fluorine atom on the benzyl moiety

-

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide (CAS 61085-41-4): Features a carboxamide group instead of a carboxylic acid and a (4-fluorophenyl)amino substituent at the 4-position

These structural variations can lead to significant differences in physicochemical properties and potential biological activities, making this class of compounds interesting for structure-activity relationship studies.

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound possesses multiple reactive sites that can participate in various chemical transformations:

-

The carboxylic acid group can undergo esterification, amidation, reduction, and other typical carboxylic acid reactions

-

The piperidine nitrogen, although substituted, maintains some nucleophilic character

-

The benzyl fluorine can potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions

These reactive sites make the compound versatile for further chemical modifications and potentially useful as a building block in organic synthesis.

Applications and Research Significance

Chemical Building Block

The compound's functional groups make it a potentially valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further elaboration through various transformations, while the fluorinated benzyl group introduces specific electronic and steric properties that can influence molecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume